An In-Depth Technical Guide to Octyldimethyl p-Aminobenzoic Acid: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to Octyldimethyl p-Aminobenzoic Acid: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyldimethyl p-aminobenzoic acid (OD-PABA), also known as Padimate O, is an organic compound that has been widely utilized as an active ingredient in sunscreens and other personal care products for its efficacy in absorbing UVB radiation.[1] As a derivative of p-aminobenzoic acid (PABA), OD-PABA was developed to improve upon the safety profile and cosmetic elegance of its parent compound, offering enhanced oil solubility and reduced potential for staining.[1] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and analysis of octyldimethyl p-aminobenzoic acid, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and cosmetic science.
Chemical Identity and Nomenclature
Proper identification of a chemical entity is paramount in scientific research and development. This section details the various identifiers for octyldimethyl p-aminobenzoic acid.
| Identifier | Value |
| IUPAC Name | octyl 4-(dimethylamino)benzoate[2] |
| CAS Number | 58817-05-3[2] |
| Synonyms | Padimate O, Octyl dimethyl p-aminobenzoic acid, 2-Ethylhexyl 4-(dimethylamino)benzoate, OD-PABA[2] |
| Molecular Formula | C₁₇H₂₇NO₂[2] |
| Molecular Weight | 277.40 g/mol [2] |
| InChI | InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3[2] |
| SMILES | CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C[2] |
Chemical Structure
The chemical structure of octyldimethyl p-aminobenzoic acid is fundamental to its function as a UV absorber. It consists of three key moieties: a p-aminobenzoic acid core, a dimethylamino group, and an octyl ester group.
Caption: Chemical structure of octyldimethyl p-aminobenzoic acid.
Physicochemical Properties
The physical and chemical properties of OD-PABA are crucial for its formulation into cosmetic and pharmaceutical products. Its lipophilic nature, conferred by the octyl chain, makes it highly soluble in oils and other non-polar solvents.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Boiling Point | ~387.8 °C at 760 mmHg |
| Density | ~0.987 g/cm³ |
| Solubility | Slightly soluble in water; soluble in alcohols, esters, and oils. |
| logP (Octanol-Water Partition Coefficient) | ~6.33 (Predicted) |
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and quantification of octyldimethyl p-aminobenzoic acid.
UV-Visible Spectroscopy
As a UVB absorber, the UV-Vis spectrum of OD-PABA is of primary importance. It exhibits a strong absorption maximum (λmax) in the UVB range, typically around 310 nm. This absorption is attributed to the π → π* electronic transition within the conjugated system of the p-aminobenzoic acid chromophore. The dimethylamino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maximum compared to the parent p-aminobenzoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of OD-PABA displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~2925-2855 cm⁻¹: C-H stretching vibrations of the octyl chain and methyl groups.
-
~1715 cm⁻¹: C=O stretching vibration of the ester carbonyl group.
-
~1605 and ~1520 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1270 cm⁻¹: C-O stretching vibration of the ester group.
-
~1170 cm⁻¹: C-N stretching vibration of the aromatic amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information for OD-PABA.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (two doublets in the region of ~6.6-7.9 ppm), the protons of the octyl chain (a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups), the N-methyl protons (a singlet around 3.0 ppm), and the methylene protons adjacent to the ester oxygen (a triplet around 4.2 ppm).
-
¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon (~167 ppm), the aromatic carbons (in the range of ~110-153 ppm), the carbons of the octyl chain, and the N-methyl carbons (~40 ppm).
Mechanism of Action as a UV Filter
The primary function of octyldimethyl p-aminobenzoic acid in sunscreen formulations is to absorb high-energy UVB radiation and dissipate it as less harmful thermal energy. This process involves the following steps:
-
Excitation: Upon absorption of a UVB photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).
-
Energy Dissipation: The excited molecule can then return to the ground state through several non-radiative pathways, including vibrational relaxation and internal conversion, releasing the absorbed energy as heat. This rapid and efficient dissipation of energy prevents the UV radiation from reaching the skin and causing damage.
Caption: Photophysical processes of UV energy dissipation by OD-PABA.
Photostability and Degradation
While an effective UVB absorber, OD-PABA is known to undergo photodegradation upon prolonged exposure to UV radiation.[3] This process can lead to the formation of various photoproducts, which may have reduced UV-absorbing capacity and, in some cases, the potential for phototoxicity or photoallergic reactions.[4][5] Research has shown that upon exposure to sunlight, OD-PABA can degrade and form several photoproducts.[3] The toxicity of these degradation products is an area of ongoing research.[4][5]
Caption: Simplified proposed photodegradation pathway of OD-PABA.
Synthesis of Octyldimethyl p-Aminobenzoic Acid
A common laboratory-scale synthesis of octyldimethyl p-aminobenzoic acid involves a two-step process starting from p-halogenated benzoic acid.[6]
Representative Synthesis Workflow
Caption: A representative two-step synthesis of OD-PABA.
Experimental Protocol: Synthesis of p-Dimethylaminobenzoic Acid (Intermediate)
Causality: This step introduces the dimethylamino group onto the benzoic acid core. The use of a copper catalyst facilitates the nucleophilic aromatic substitution of the halogen with dimethylamine.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (IR, NMR).
Step-by-Step Methodology:
-
To a sealed reaction vessel, add p-chlorobenzoic acid (1 equivalent), dimethylamine solution (excess, e.g., 40% aqueous solution), and a copper-based catalyst (e.g., copper(I) iodide, catalytic amount).
-
Heat the mixture with stirring to a temperature of 120-150 °C for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield p-dimethylaminobenzoic acid.
Experimental Protocol: Esterification to Octyldimethyl p-Aminobenzoic Acid
Causality: This is a classic Fischer esterification reaction where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form the ester. The removal of water drives the equilibrium towards the product side.
Self-Validation: The progress of the esterification can be monitored by TLC or HPLC. The final product's identity and purity can be confirmed by its physical properties (e.g., melting point) and spectroscopic data (IR, NMR, and MS).
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-dimethylaminobenzoic acid (1 equivalent), octanol (1.1-1.5 equivalents), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash it with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure octyldimethyl p-aminobenzoic acid.
Analytical Methods for Characterization
Accurate and precise analytical methods are essential for the quality control and quantification of octyldimethyl p-aminobenzoic acid in raw materials and finished products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the analysis of OD-PABA. A reversed-phase HPLC method with UV detection is typically employed.
Experimental Protocol: Quantitative Analysis by RP-HPLC
Causality: Reversed-phase chromatography is ideal for separating moderately non-polar compounds like OD-PABA from more polar or less polar impurities. UV detection is highly sensitive for this analyte due to its strong chromophore.
Self-Validation: The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7] System suitability tests (e.g., tailing factor, theoretical plates) should be performed before each run to ensure the chromatographic system is performing adequately.
Step-by-Step Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), with or without a buffer, delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: At the λmax of OD-PABA (approximately 310 nm).
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of OD-PABA reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a sample containing OD-PABA, dissolve it in the mobile phase or a suitable solvent, and dilute to a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of OD-PABA in the sample by interpolating its peak area on the calibration curve.
Regulatory Status and Safety
The regulatory landscape for sunscreen active ingredients is dynamic. In the United States, the Food and Drug Administration (FDA) has been re-evaluating the safety and efficacy of many UV filters.
Octyldimethyl p-aminobenzoic acid (Padimate O) is currently not considered "Generally Recognized as Safe and Effective" (GRASE) by the FDA due to a lack of sufficient safety data.[8][9] This does not mean the ingredient is unsafe, but rather that more data is needed to meet the current regulatory standards. Concerns have been raised regarding its potential for phototoxicity and the generation of reactive oxygen species upon UV exposure, which could potentially lead to cellular damage.[4] Further research into the safety of OD-PABA and its photoproducts is necessary to address these data gaps.[5]
Conclusion
Octyldimethyl p-aminobenzoic acid remains a significant compound in the study of photoprotection and cosmetic science. Its well-defined chemical structure and physicochemical properties have made it an effective UVB absorber. However, concerns regarding its photostability and the lack of comprehensive safety data have led to a shift in its regulatory status. This technical guide provides a foundational understanding of the key chemical aspects of OD-PABA, which is essential for researchers and professionals working on the development of new and improved sun care technologies. Further investigation into its photochemical behavior and toxicological profile will be critical in determining its future applications.
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